NW-1689: A Comprehensive Technical Overview
NW-1689: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NW-1689, identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is the primary and pharmacologically inactive N-dealkylated acid metabolite of Safinamide (B1662184).[1][2] Safinamide is a therapeutic agent approved for the treatment of Parkinson's disease, exhibiting a multi-modal mechanism of action that includes selective and reversible monoamine oxidase B (MAO-B) inhibition.[3][4] Understanding the chemical structure, properties, and metabolic fate of NW-1689 is crucial for a complete characterization of Safinamide's pharmacokinetic profile and for regulatory submissions. This technical guide provides an in-depth summary of the available scientific data on NW-1689.
Chemical Structure and Properties
NW-1689 is a benzoic acid derivative characterized by a (3-fluorophenyl)methoxy substituent at the 4-position. It is also known to be a degradation product of Safinamide, forming under conditions of thermal and oxidative stress.[5]
Table 1: Chemical and Physical Properties of NW-1689
| Property | Value | Reference |
| Chemical Name | 4-[(3-fluorophenyl)methoxy]-benzoic acid | [5] |
| CAS Number | 405-85-6 | [5] |
| Molecular Formula | C₁₄H₁₁FO₃ | [5] |
| Formula Weight | 246.2 g/mol | [5] |
| Purity | ≥95% | [5] |
| Formulation | A solid | [5] |
| Solubility | Ethanol: Slightly soluble | [5] |
| λmax | 246 nm | [5] |
| SMILES | O=C(C1=CC=C(C=C1)OCC2=CC(F)=CC=C2)O | [5] |
| InChI Key | GSTZODCOPHCYCV-UHFFFAOYSA-N | [5] |
Metabolic Pathway of Safinamide to NW-1689
Safinamide undergoes extensive metabolism in the body. The primary metabolic pathway leading to the formation of NW-1689 involves N-dealkylation followed by oxidation. The resulting NW-1689 is the main circulating metabolite of Safinamide in plasma. Subsequently, NW-1689 can undergo further conjugation to form its β-glucuronide.[2]
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that after oral administration of Safinamide, NW-1689 is the major circulating metabolite in plasma.[2] The peak plasma concentrations of Safinamide are typically reached within 2 to 4 hours.[6] While Safinamide has a terminal half-life of about 22 hours, the radioactivity from labeled Safinamide, which includes its metabolites, has a longer half-life of approximately 80 hours.[2]
Table 2: Pharmacokinetic Parameters of Safinamide and its Metabolites
| Parameter | Safinamide | NW-1689 | Reference |
| Tmax (single dose) | 2 - 4 hours | ~7 hours (for total radioactivity) | [2][6] |
| Terminal Half-life | ~22 hours | ~80 hours (for total radioactivity) | [2] |
| Bioavailability | High (95%) | - | [4] |
| Protein Binding | 88-90% | - | [4] |
Experimental Protocols
The quantification of Safinamide and its metabolites, including NW-1689, in biological matrices is essential for pharmacokinetic and metabolic studies. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common.[7][8]
General Protocol for Quantification of Safinamide and NW-1689 in Plasma by UPLC-MS/MS
This protocol is a generalized representation based on published methods.[9][10]
1. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a precipitating agent such as acetonitrile (B52724) (typically in a 1:3 or 1:4 plasma to solvent ratio).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase column, such as an Acquity UPLC C18, is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9][10]
-
Flow Rate: A flow rate suitable for the UPLC system, often in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small injection volume, typically 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used for Safinamide and its metabolites.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Safinamide, NW-1689, and an internal standard.
-
3. Data Analysis:
-
A calibration curve is constructed by analyzing standards of known concentrations of NW-1689.
-
The concentration of NW-1689 in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
NW-1689 is the primary, pharmacologically inactive metabolite of Safinamide. A thorough understanding of its chemical properties, metabolic formation, and pharmacokinetic profile is integral to the overall assessment of Safinamide. The analytical methods outlined provide a robust framework for the accurate quantification of NW-1689 in biological matrices, which is fundamental for drug development and clinical research. This technical guide serves as a consolidated resource for professionals involved in the study and development of Safinamide and related compounds.
References
- 1. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
